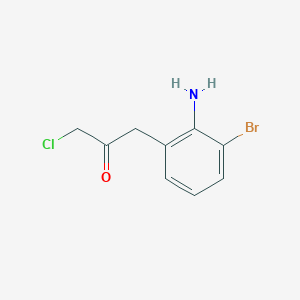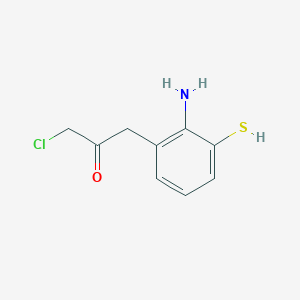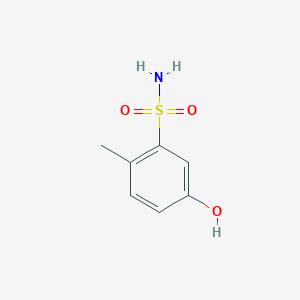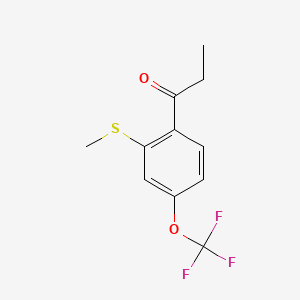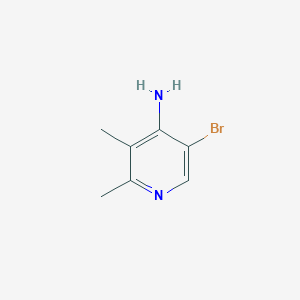
1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C9H10BrNOS. This compound is characterized by the presence of an amino group, a mercapto group, and a bromine atom attached to a propanone backbone. It is a versatile compound with significant applications in various fields of scientific research and industry.
准备方法
The synthesis of 1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-(4-Amino-2-mercaptophenyl)propan-1-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids. Reagents like hydrogen peroxide or potassium permanganate are typically used for these reactions.
Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to form alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine group would yield an amino derivative, while oxidation of the mercapto group would yield a sulfonic acid derivative.
科学研究应用
1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with thiol groups in proteins.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one involves its ability to interact with biological molecules through covalent bonding. The bromine atom can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The mercapto group can also form disulfide bonds with thiol groups in proteins, affecting their structure and function.
相似化合物的比较
1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one can be compared with similar compounds such as:
1-(4-Amino-2-mercaptophenyl)propan-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
1-(4-Amino-2-hydroxyphenyl)-2-bromopropan-1-one: Contains a hydroxyl group instead of a mercapto group, leading to different reactivity and applications.
1-(4-Amino-2-chlorophenyl)-2-bromopropan-1-one: Contains a chlorine atom instead of a mercapto group, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
属性
分子式 |
C9H10BrNOS |
|---|---|
分子量 |
260.15 g/mol |
IUPAC 名称 |
1-(4-amino-2-sulfanylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(10)9(12)7-3-2-6(11)4-8(7)13/h2-5,13H,11H2,1H3 |
InChI 键 |
AXOWJANDTFEVBH-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=C(C=C(C=C1)N)S)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




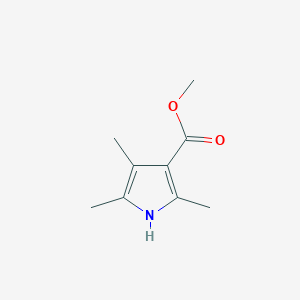

![(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10S,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14052151.png)
